molecular formula C7H10O5 B3289662 5-(Methoxycarbonyl)oxolane-2-carboxylic acid CAS No. 860027-22-1

5-(Methoxycarbonyl)oxolane-2-carboxylic acid

Cat. No.: B3289662
CAS No.: 860027-22-1
M. Wt: 174.15 g/mol
InChI Key: SHSCEGGPAKMDDE-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C7H10O5. It is also known by its IUPAC name, (2R,5S)-5-(methoxycarbonyl)tetrahydrofuran-2-carboxylic acid . This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to an oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)oxolane-2-carboxylic acid typically involves the esterification of oxolane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxycarbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ester and carboxylic acid groups allow it to participate in various biochemical reactions, including ester hydrolysis and carboxylation. These reactions are catalyzed by enzymes such as esterases and carboxylases, which facilitate the conversion of the compound into biologically active forms .

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar structure but with a furan ring instead of an oxolane ring.

    5-(Methoxycarbonyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of an oxolane ring.

    5-(Methoxycarbonyl)pyrrole-2-carboxylic acid: Features a pyrrole ring in place of the oxolane ring.

Uniqueness

5-(Methoxycarbonyl)oxolane-2-carboxylic acid is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-methoxycarbonyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCEGGPAKMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of furan-2,5-dicarboxylic acid monomethyl ester (1.95g) and 5% rhodium on carbon (400mg) in ethyl acetate (50ml) was hydrogenated until hydrogen uptake ceased. The catalyst was filtered off and washed with ethyl acetate. The combined filtrates were evaporated to give (2.00g) of the title compound: vmax (film) 3170, 1765 and 1720cm-1 ; δH (CDCl3) 1.95-2.65 (4H, m), 3.85 (3H, s) and 4.55-4.8 (2H, m).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Methoxycarbonyl)oxolane-2-carboxylic acid
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5-(Methoxycarbonyl)oxolane-2-carboxylic acid
Reactant of Route 5
5-(Methoxycarbonyl)oxolane-2-carboxylic acid
Reactant of Route 6
5-(Methoxycarbonyl)oxolane-2-carboxylic acid

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